molecular formula C9H9NO2 B1582248 3-Phenyl-2-oxazolidinone CAS No. 703-56-0

3-Phenyl-2-oxazolidinone

Cat. No.: B1582248
CAS No.: 703-56-0
M. Wt: 163.17 g/mol
InChI Key: NCTCGHLIHJJIBK-UHFFFAOYSA-N
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Description

3-Phenyl-2-oxazolidinone is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyl-2-oxazolidinone can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with ethylene oxide. This reaction typically occurs under mild conditions and yields the desired oxazolidinone product. Another method involves the cyclization of N-phenylethanolamine with phosgene or its derivatives.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve yields.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.

Scientific Research Applications

3-Phenyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules.

    Medicine: this compound derivatives are explored for their potential as antibacterial agents, particularly against drug-resistant strains.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-oxazolidinone, particularly in its role as an antibacterial agent, involves the inhibition of protein synthesis. The compound binds to the 50S ribosomal subunit of bacteria, preventing the formation of the initiation complex necessary for protein synthesis. This action effectively halts bacterial growth and replication.

Comparison with Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.

    Eperezolid: A compound with similar antibacterial properties but different pharmacokinetic profiles.

Uniqueness: 3-Phenyl-2-oxazolidinone is unique due to its specific structural features, such as the phenyl group, which can influence its chemical reactivity and biological activity. Its versatility in various chemical reactions and applications in different fields further distinguishes it from other oxazolidinone derivatives.

Biological Activity

3-Phenyl-2-oxazolidinone is a member of the oxazolidinone class, which has gained prominence in medicinal chemistry due to its potent antibacterial properties, particularly against multidrug-resistant Gram-positive pathogens. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target of Action

This compound primarily targets the peptidyl transferase center of the large bacterial ribosome subunit. By binding to the P site of the ribosomal 50S subunit, it disrupts protein synthesis, which is critical for bacterial growth and survival.

Mode of Action

The compound inhibits the formation of the 70S initiation complex , essential for translation. This inhibition leads to a cessation of protein synthesis, ultimately resulting in bacterial cell death.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. The binding of this compound to the ribosomal subunit prevents the proper assembly necessary for effective translation.

Antibacterial Efficacy

This compound has demonstrated significant antibacterial activity against a variety of Gram-positive bacteria, including strains resistant to other antibiotics. Its minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus< 0.5
Methicillin-resistant Staphylococcus epidermidis (MRSE)< 0.5
Enterococcus faecalis0.125 - 2.0
Penicillin-resistant Streptococcus pneumoniae (PRSP)< 0.5

These results highlight its potential as an effective treatment option against resistant strains .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, including good bioavailability and tissue penetration. This suggests that it could be effectively administered both orally and intravenously .

Case Studies

In a study involving a mouse model infected with Staphylococcus aureus, this compound derivatives showed enhanced efficacy compared to traditional antibiotics like linezolid. The effective dose (ED50) was significantly lower for some derivatives, indicating their potential for clinical application against resistant infections .

Structure-Activity Relationship (SAR)

Studies have explored various structural modifications to enhance the antibacterial activity of oxazolidinones. For instance, modifications at the phenyl ring have been shown to influence potency and selectivity against different bacterial strains .

Synthetic Methods

The synthesis of this compound typically involves reactions between phenyl isocyanate and ethylene oxide under mild conditions. Industrially, continuous flow reactors are employed to optimize yield and minimize by-products .

Q & A

Basic Research Questions

Q. What are the key catalytic mechanisms for synthesizing 3-phenyl-2-oxazolidinone using ionic liquids?

  • Methodological Insight : DFT studies reveal that ionic liquids like BmimOAc catalyze this compound formation via a stepwise mechanism involving CO₂ and ethylene oxide. In contrast, BmimBr favors a concerted pathway but promotes side reactions (e.g., oligomerization of aniline and ethylene oxide). Researchers should optimize solvent polarity and ionic liquid composition to suppress side products .
  • Experimental Design : Use kinetic studies (e.g., time-resolved IR spectroscopy) to monitor intermediate formation and validate stepwise vs. concerted pathways.

Q. How can enantiomeric purity of this compound derivatives be ensured during synthesis?

  • Methodological Insight : Chiral resolution techniques, such as chromatography with chiral stationary phases or recrystallization with enantiopure co-crystallizing agents, are critical. For example, (R)- and (S)-4-phenyl-2-oxazolidinone derivatives are resolved via repeated recrystallization (e.g., from methanol) to achieve >95% enantiomeric excess .
  • Analytical Validation : Confirm purity via polarimetry and chiral HPLC with UV/ECD detection.

Q. What spectroscopic methods are most reliable for characterizing this compound derivatives?

  • Methodological Insight : Combine NMR (¹H/¹³C), IR, and mass spectrometry. For example, IR absorption at ~1735 cm⁻¹ confirms the oxazolidinone carbonyl stretch, while ¹H NMR coupling constants (e.g., J = 4.8–5.2 Hz for oxazolidinone ring protons) validate stereochemistry .
  • Advanced Tip : Use NOESY or COSY NMR to resolve diastereomeric mixtures in complex derivatives.

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity (e.g., MAO inhibition)?

  • Methodological Insight : Substituents at the 3- and 5-positions modulate potency. For instance, (R)-5-methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone exhibits 78-fold higher MAO-A inhibition than toloxatone. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with MAO-A/B active sites .
  • Experimental Validation : Synthesize derivatives via Pd-catalyzed cross-coupling or nucleophilic substitution, then assay enzyme inhibition kinetics (IC₅₀ values) .

Q. What strategies mitigate competing side reactions during this compound synthesis?

  • Methodological Insight : Side reactions (e.g., oligomerization) are minimized by controlling reaction temperature (<80°C) and using Brønsted acidic ionic liquids (e.g., BmimOAc) instead of basic catalysts. Add scavengers (e.g., molecular sieves) to trap water or byproducts .
  • Case Study : In the synthesis of 4-hydroxy-5-(imidazolidinyl)-3-phenyl-2-oxazolidinone, silica gel column chromatography (chloroform:acetone = 12:1) effectively separates target compounds from oligomers .

Q. How can computational methods guide the design of this compound-based catalysts or drugs?

  • Methodological Insight : DFT calculations (e.g., Gaussian 16) predict transition-state geometries and activation energies for catalytic cycles. QSAR models link electronic parameters (e.g., Hammett σ) to biological activity .
  • Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine molecular geometries.

Q. Data Contradiction & Resolution

Q. How to resolve conflicting reports on the stability of acetylated this compound derivatives?

  • Contradiction : Acetylated derivatives like 8b decompose in chloroform within weeks but remain stable in solid state for months .
  • Resolution : Conduct stability studies under varied conditions (solvent, temperature, humidity). Use accelerated degradation tests (e.g., 40°C/75% RH) to model shelf life.

Q. Synthesis & Scale-Up Challenges

Q. What are critical factors in scaling up this compound synthesis while maintaining yield?

  • Methodological Insight : Optimize batch vs. flow chemistry. For example, continuous flow systems reduce reaction time and improve heat transfer for exothermic steps (e.g., cyclization). Use process analytical technology (PAT) for real-time monitoring .
  • Case Study : Pilot-scale synthesis of 5-aminomethyl derivatives achieved 85% yield via Pd/C-catalyzed hydrogenation under 50 psi H₂ .

Properties

IUPAC Name

3-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCGHLIHJJIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220568
Record name 3-Phenyl-2-oxazolidinone
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Molecular Weight

163.17 g/mol
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CAS No.

703-56-0
Record name 3-Phenyl-2-oxazolidinone
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Synthesis routes and methods

Procedure details

Under N2, a solution of N-(2-hydroxyethyl)aniline (500 mg, 3.65 mmol) and triethylamine (1 mL, 7.29 mmol) in THF (2 mL) was added slowly to a solution of triphosgene (360 mg, 1.21 mmol) in THF (2 mL) at 0° C. The reaction mixture was stirred at 0° C. for one hour. The reaction was then quenched with a saturated solution of sodium bicarbonate (4 mL) and extracted with methylene chloride (3×4 mL). The organic extracts were dried over sodium sulfate and concentrated. Silica gel chromatography (5%-35% EtOAc/CH2Cl2) gave 3-phenyl-1,3-oxazolidin-2-one. LCMS (ES) m/z 164.2 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-Phenyl-2-oxazolidinone
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-Phenyl-2-oxazolidinone
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-Phenyl-2-oxazolidinone
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-Phenyl-2-oxazolidinone
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-Phenyl-2-oxazolidinone
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
3-Phenyl-2-oxazolidinone

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